molecular formula C15H22Cl2N2O6 B5141094 N'-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B5141094
M. Wt: 397.2 g/mol
InChI Key: GAXYLLDJECGCJJ-UHFFFAOYSA-N
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Description

N’-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichloromethylphenoxy group and an ethoxyethyl chain, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the dichloromethylphenoxy intermediate. This intermediate is then reacted with ethoxyethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The dichloromethylphenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The ethoxyethyl chain may facilitate the compound’s entry into cells, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-6-ethoxy-7-methoxyquinazoline
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

N’-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dichloromethylphenoxy group provides specific reactivity, while the ethoxyethyl chain enhances its solubility and cellular uptake.

Properties

IUPAC Name

N'-[2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O2.C2H2O4/c1-10-8-11(14)9-12(15)13(10)19-7-6-18-5-4-17-3-2-16;3-1(4)2(5)6/h8-9,17H,2-7,16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXYLLDJECGCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCNCCN)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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